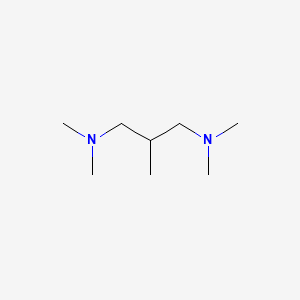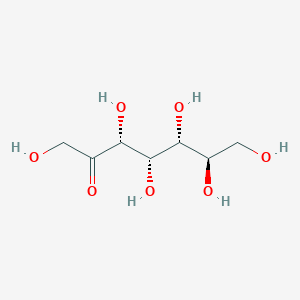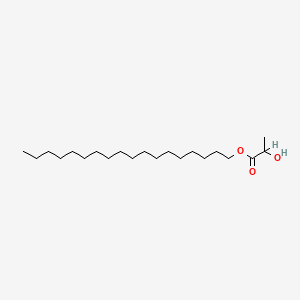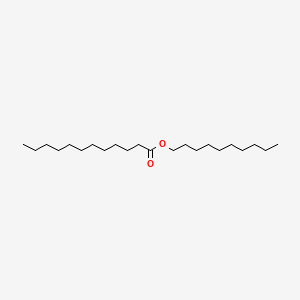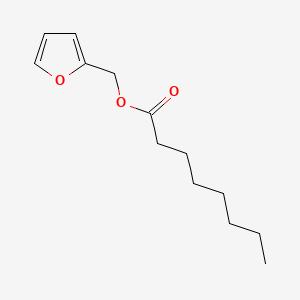
N-Hydroxy-L-argininamide
Descripción general
Descripción
N-Hydroxy-L-argininamide, also known as NOHA, is a naturally occurring molecule that plays a crucial role in the regulation of nitric oxide (NO) production in the body. NO is a vital signaling molecule that regulates various physiological processes, including vasodilation, neurotransmission, and immune response. NOHA acts as a precursor to NO synthesis by catalyzing the conversion of L-arginine to NO.
Aplicaciones Científicas De Investigación
Biomedical Applications
N-Hydroxy-L-Argininamide shows potential in biomedical applications, particularly in the synthesis and modification of biomaterials. For example, it has been used as a growth modifier in the synthesis of hydroxyapatite particles, which are a key inorganic component of bone material. This application leverages the strong interaction of its guanidino group with phosphate groups, facilitating the formation of hydroxyapatite with specific morphologies, such as plate-like or rod-like structures, depending on the synthesis conditions (Saranya et al., 2018).
Radioligand Development
In the field of medicinal chemistry, N-Hydroxy-L-Argininamide derivatives have been synthesized as radioligands. These compounds, such as [(3)H]-UR-MK114, are used as antagonists for neuropeptide Y Y1 receptors and are valuable in studying receptor-ligand interactions and in autoradiography (Keller et al., 2008).
Understanding Enzymatic Mechanisms
The study of N-Hydroxy-L-Argininamide's interactions with enzymes like arginase has provided insights into metabolic pathways and enzymatic mechanisms. For instance, it has been used to understand the binding of substrate analogues and products to arginase, shedding light on the enzyme's structure and function (Cox et al., 2001).
Protein Refolding Applications
In biotechnology, N-Hydroxy-L-Argininamide has been found to enhance protein refolding more effectively than L-arginine. This application is critical in the prevention of protein aggregation during refolding processes, which is a significant challenge in protein production (Hamada & Shiraki, 2007).
Biosensor Development
N-Hydroxy-L-Argininamide has been utilized in the development of biosensors. For instance, a sensitive method for detecting L-argininamide was developed, employing S1 nuclease hydrolysis for signal amplification. This technique is instrumental in creating highly sensitive and specific biosensors for various applications (Hun & Wang, 2011).
Cancer Research
In cancer research, N-Hydroxy-L-Argininamide analogs like nor-NOHA and NOHA have been studied for their potential in inhibiting cancer progression. Analysis of these compounds and their associated genes and proteins has provided insights into potential targets for cancer treatment (Ahammad, 2018).
Electrochemical Studies
Electrochemical studies of N-Hydroxy-L-Argininamide have been conducted to understand its redox behavior. This research is crucial for developing electrochemical biosensors for monitoring biochemical processes in diseases (Arral et al., 2020).
Propiedades
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)-N-hydroxypentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N5O2/c7-4(5(12)11-13)2-1-3-10-6(8)9/h4,13H,1-3,7H2,(H,11,12)(H4,8,9,10)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHTVNGQTIZAFS-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NO)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)NO)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80972478 | |
| Record name | 2-Amino-5-carbamimidamido-N-hydroxypentanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80972478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxy-L-argininamide | |
CAS RN |
5699-67-2 | |
| Record name | Argininehydroxamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005699672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-5-carbamimidamido-N-hydroxypentanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80972478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



